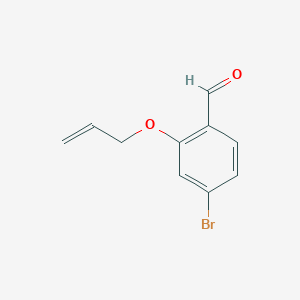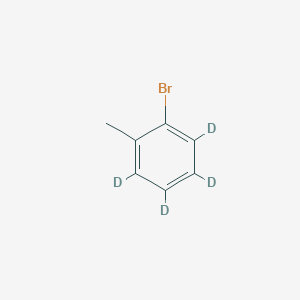
2-(3-メトキシベンゾイル)ブタン酸エチル
説明
Ethyl 2-(3-methoxybenzoyl)butanoate is a useful research compound. Its molecular formula is C14H18O4 and its molecular weight is 250.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(3-methoxybenzoyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(3-methoxybenzoyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
バイオメディカル研究:COVID-19診断
2-(3-メトキシベンゾイル)ブタン酸エチルは、COVID-19の診断における可能性のある用途について調査されています。ある研究では、呼気中のブタン酸エチルの痕跡を検出するための設計が紹介されました。これは、COVID-19の診断のためのプラットフォームとなり得ます。 この設計は、1次元フォトニック結晶を含み、ブタン酸エチル濃度の変化に対して高い感度を示しており、迅速かつ正確な病気の診断における有用性を示唆しています .
食品産業:風味向上
食品産業では、2-(3-メトキシベンゾイル)ブタン酸エチルは、フレーバーケミカルとしての価値が認められています。これは、多くの発酵食品に自然に存在し、さまざまな製品に果実味を模倣するために使用されています。 この化合物は、パイナップル、パッションフルーツ、イチゴのような独特の風味を持ち、食品の風味プロファイルを強化または維持するための望ましい添加物となっています .
分析化学:センサー開発
この化合物の特性は、分析目的のセンサー開発に利用されてきました。特に、1次元フォトニック結晶に基づく新しいセンサー設計が、ブタン酸エチル濃度を監視するために提案されました。 このセンサーは、さまざまな業界における環境モニタリングや品質管理に特に役立ちます .
医薬品試験:標準品
2-(3-メトキシベンゾイル)ブタン酸エチルは、医薬品試験で高品質の標準品として使用されます。 その明確に定義された特性により、医薬品研究および品質保証で使用される分析方法の精度と信頼性を確保するのに適しています .
特性
IUPAC Name |
ethyl 2-(3-methoxybenzoyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-4-12(14(16)18-5-2)13(15)10-7-6-8-11(9-10)17-3/h6-9,12H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHACBSHOBOWKJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)C1=CC(=CC=C1)OC)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![7-Bromo-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B1526757.png)


